4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol is a chemical compound with the molecular formula C10H12ClN5O and a molecular weight of 253.688 g/mol . This compound is characterized by its purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol typically involves the reaction of 2-chloro-6-aminopurine with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the alkylation process. Industrial production methods may involve more scalable processes, including continuous flow chemistry techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viral DNA, thereby exhibiting antiviral activity . The pathways involved include the inhibition of DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination.
Vergleich Mit ähnlichen Verbindungen
4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol can be compared with other similar compounds, such as:
6-Chloroguanine: This compound also contains a chlorinated purine base and is used in the synthesis of nucleoside analogs.
2-Amino-6-chloropurine: Known for its antiviral properties, it is structurally similar and used in similar applications.
4-[(2-chloro-7H-purin-6-yl)amino]butanoic acid: Another derivative with potential biological activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
29736-30-9 |
---|---|
Molekularformel |
C10H12ClN5O |
Molekulargewicht |
253.69 g/mol |
IUPAC-Name |
4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12ClN5O/c1-6(4-17)2-3-12-8-7-9(14-5-13-7)16-10(11)15-8/h2,5,17H,3-4H2,1H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
JABZKUYIOASMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCNC1=NC(=NC2=C1NC=N2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.